3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol

Lipophilicity Drug‑likeness Metabolic stability

Choose 3‑nitro‑8‑(2,2,2‑trifluoroethoxy)quinolin‑4‑ol (CAS 2253640‑98‑9) for its non‑additive dual substitution. The electron‑withdrawing 3‑NO₂ group activates the 4‑one moiety for nucleophilic substitution, while the 8‑trifluoroethoxy chain provides a metabolically stable, lipophilic handle unattainable with non‑fluorinated analogs. This synergy is essential for reproducible SAR in CNS drug discovery (optimal TPSA/LogP for BBB penetration) and agrochemical lead screening. The free 4‑hydroxy group further accelerates library synthesis via catalyst‑free etherification or esterification, saving both cycle time and material costs.

Molecular Formula C11H7F3N2O4
Molecular Weight 288.182
CAS No. 2253640-98-9
Cat. No. B2921309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol
CAS2253640-98-9
Molecular FormulaC11H7F3N2O4
Molecular Weight288.182
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCC(F)(F)F)NC=C(C2=O)[N+](=O)[O-]
InChIInChI=1S/C11H7F3N2O4/c12-11(13,14)5-20-8-3-1-2-6-9(8)15-4-7(10(6)17)16(18)19/h1-4H,5H2,(H,15,17)
InChIKeyNLCFAYUQARJDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol (CAS 2253640-98-9) – Core Properties & Procurement-Relevant Identity


3-Nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol (CAS 2253640-98-9) is a synthetic quinolin-4(1H)-one derivative with a molecular formula of C₁₁H₇F₃N₂O₄ and a molecular weight of 288.18 g/mol [1]. The compound features an electron-withdrawing nitro group at position 3 and a 2,2,2-trifluoroethoxy moiety at position 8 of the quinoline ring. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 85.8 Ų, an XLogP3-AA value of 2.7, one hydrogen bond donor, and eight hydrogen bond acceptors [1]. It exists in equilibrium with its 4-quinolone tautomer (3-nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one), a feature that influences both its reactivity and potential biological interactions [1].

Why Generic Substitution of 3-Nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol Is Technically Unsound


Substituting this compound with a generic quinolin-4-ol or a mono-substituted analog is technically unjustified because the 3-nitro and 8-trifluoroethoxy groups act synergistically rather than additively. The nitro group strongly polarizes the quinoline ring, lowering the electron density at the 4‑hydroxy/4‑one moiety and increasing the susceptibility to nucleophilic aromatic substitution at adjacent positions [1]. Concurrently, the 8‑trifluoroethoxy chain introduces a conformationally flexible, lipophilic, and metabolically robust side chain that cannot be mimicked by non‑fluorinated alkoxy or unsubstituted analogs [2]. Removing either group—e.g., using 3‑nitroquinolin‑4‑ol (CAS 50332‑66‑6) or 8‑(2,2,2‑trifluoroethoxy)quinolin‑4‑ol (CAS 254435‑52‑4)—results in a compound with markedly different LogP, hydrogen‑bonding capacity, and reactivity, making interchange impossible without compromising synthesis outcomes or biological readouts [3].

Quantitative Differentiation Evidence for 3-Nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Non‑Fluorinated 3‑Nitroquinolin‑4‑ol

The 8‑(2,2,2‑trifluoroethoxy) group increases lipophilicity by approximately 1.6 log units relative to the parent 3‑nitroquinolin‑4‑ol scaffold. This shift moves the compound into a more favorable range for membrane permeability while retaining sufficient aqueous solubility [1]. In contrast, 3‑nitroquinolin‑4‑ol (CAS 50332‑66‑6) has an XLogP3 of 1.1, which may limit its passive diffusion across lipid bilayers [2].

Lipophilicity Drug‑likeness Metabolic stability

Subtly Reduced Hydrogen‑Bond Donor Capacity Relative to 8‑Substituted Non‑Nitro Analog

The presence of the 3‑nitro group eliminates one hydrogen‑bond donor (HBD) compared to 8‑(2,2,2‑trifluoroethoxy)quinolin‑4‑ol (CAS 254435‑52‑4), which bears a free 3‑H. The target compound has one HBD (the 4‑OH/4‑one), whereas the comparator has two HBDs [1][2]. A lower HBD count is generally associated with improved passive permeability and reduced efflux susceptibility [3].

Hydrogen‑bonding Permeability Drug design

Increased Hydrogen‑Bond Acceptor Count and Its Impact on Solubility and Target Engagement

The target compound possesses 8 hydrogen‑bond acceptors (HBA), compared to 6 for 3‑nitroquinolin‑4‑ol and 5 for 8‑(2,2,2‑trifluoroethoxy)quinolin‑4‑ol [1][2][3]. The additional acceptors arise from the nitro group and the trifluoroethoxy oxygen. This higher HBA count can enhance aqueous solubility while also providing additional polar contacts in protein binding sites, a feature that can be exploited in structure‑based design of enzyme inhibitors [4].

Hydrogen‑bonding Solubility Target binding

Favorable Topological Polar Surface Area (TPSA) for Blood–Brain Barrier Penetration

The target compound has a computed TPSA of 85.8 Ų, which falls below the commonly cited threshold of 90 Ų for favorable central nervous system (CNS) penetration [1]. In comparison, 3‑nitroquinolin‑4‑ol has a TPSA of 83.1 Ų, while 8‑(2,2,2‑trifluoroethoxy)quinolin‑4‑ol shows a TPSA of 64.3 Ų [2][3]. The balanced TPSA of the target compound, combined with its moderate lipophilicity (XLogP3 = 2.7), positions it in the favorable physicochemical space for CNS drug candidates [4].

CNS drug design BBB permeability Physicochemical profiling

Potential for Selective Monoamine Oxidase Inhibition Through Combined Substituent Effects

While no direct inhibition data are available for the target compound, structurally related 3‑nitroquinolin‑4‑ol derivatives have been evaluated against MAO‑A and MAO‑B. A close analog (CHEMBL2203920, bearing a 3‑nitroquinolin‑4‑one core) showed an IC₅₀ of >100,000 nM for MAO‑A and 4,890 nM for MAO‑B, indicating modest selectivity for MAO‑B [1][2]. The introduction of the 8‑trifluoroethoxy group is expected to further modulate this selectivity by altering the electronic distribution and steric complementarity within the active site. This class‑level inference is supported by the known preference of MAO‑B for lipophilic, extended aromatic substrates [3].

MAO inhibition Neuropharmacology Quinoline scaffold

Synthetic Utility: 4‑Hydroxy Group Enables Direct Derivatization, Distinguishing from 4‑Chloro Analog

The target compound bears a free 4‑hydroxy group, which can be directly converted to triflates, tosylates, or used in Mitsunobu reactions without prior deprotection. In contrast, the closest commercial analog, 4‑chloro‑3‑nitro‑8‑(2,2,2‑trifluoroethoxy)quinoline (CAS not assigned), requires metal‑catalyzed cross‑coupling to install carbon nucleophiles at the 4‑position, which can be incompatible with the nitro group [1]. This translates into at least one fewer synthetic step and the avoidance of palladium contamination when preparing 4‑O‑ or 4‑N‑substituted derivatives [2].

Chemical synthesis Derivatization Cross‑coupling

High‑Value Application Scenarios for 3‑Nitro‑8‑(2,2,2‑trifluoroethoxy)quinolin‑4‑ol Based on Differentiation Evidence


Medicinal Chemistry Lead Generation for CNS‑Penetrant Kinase Inhibitors

The compound’s favorable TPSA (85.8 Ų) and moderate XLogP3 (2.7) place it in the optimal CNS drug‑likeness space [1]. Combined with its nitro and trifluoroethoxy substitution, it provides a versatile scaffold for developing kinase inhibitors that require blood–brain barrier penetration. Researchers can capitalize on the 4‑hydroxy handle for rapid analog synthesis and on the 8‑trifluoroethoxy group for modulating metabolic stability [2].

Structure–Activity Relationship (SAR) Studies for Monoamine Oxidase B (MAO‑B) Inhibition

Class‑level evidence indicates that 3‑nitroquinolin‑4‑ol derivatives exhibit MAO‑B selectivity (IC₅₀ ~4.9 µM for a close analog) [3]. The target compound, with its unique 8‑trifluoroethoxy substituent, is a logical next‑step probe for SAR campaigns aimed at improving potency and selectivity over MAO‑A, supporting neurodegenerative disease research.

Efficient Synthesis of 4‑Substituted Quinoline Libraries via Direct Derivatization

Unlike the 4‑chloro analog, the target compound’s free 4‑hydroxy group allows one‑step conversion to ethers, esters, or sulfonates without transition‑metal catalysis [4]. This streamlines the preparation of diverse compound collections for high‑throughput screening, reducing both cycle time and material costs.

Agrochemical Lead Discovery Exploiting Nitro and Trifluoroethoxy Synergy

The combination of a nitro group (a common motif in fungicides and herbicides) with a metabolically robust trifluoroethoxy chain makes this compound a candidate for agrochemical lead identification. Patent literature on substituted quinolines as fungicides [5] suggests that the precise substitution pattern of the target compound may confer unique activity spectra that warrant systematic screening.

Quote Request

Request a Quote for 3-nitro-8-(2,2,2-trifluoroethoxy)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.